Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Description

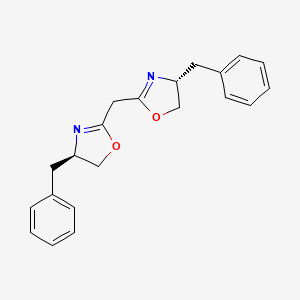

Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its structure features two (R)-configured oxazoline rings linked by a methane group, each substituted with a benzyl group at the 4-position. The compound (CAS: 132098-58-9, molecular weight: 334.41 g/mol) is commercially available for research purposes, with solubility in organic solvents like THF and dichloromethane, and requires storage at 2–8°C to maintain stability .

Synthesis: The ligand is synthesized via deprotonation of the parent bis(oxazoline) precursor using lithium hexamethyldisilazide (LiHMDS) in THF at −40°C, followed by alkylation with 4-(bromomethyl)-1,10-biphenyl .

Applications: This ligand is pivotal in nickel-catalyzed enantioconvergent cross-electrophile couplings, enabling enantioselective Csp³–Csp³ bond formation . Its benzyl substituents enhance steric bulk and π-π interactions, critical for substrate discrimination in asymmetric reactions.

Properties

IUPAC Name |

(4R)-4-benzyl-2-[[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGIVZKTXYTIHL-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)CC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is a compound of significant interest in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview of its mechanisms, applications, and potential therapeutic roles.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 270.33 g/mol

The compound features two oxazoline rings, which contribute to its chiral nature and biological activity. Its structural characteristics allow for interactions with various biological targets, making it a candidate for studies in enzyme inhibition and protein-ligand interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: It has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

- Protein-Ligand Interactions: The compound can interact with metal ions, forming stable complexes that facilitate catalytic cycles in enzymatic reactions.

Research Findings

-

Anticancer Activity:

- A study demonstrated that derivatives of oxazoline compounds exhibit potent anticancer properties by inhibiting HDACs. This compound was highlighted for its selective inhibition of HDAC3 over other isoforms .

- In vitro assays showed that the compound reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects:

-

Antimicrobial Properties:

- Preliminary studies suggest that the compound may possess antimicrobial activity against specific bacterial strains. Further investigation is required to elucidate the exact mechanisms involved.

Case Study 1: HDAC Inhibition

In a controlled experiment involving various oxazoline derivatives, this compound was tested for its HDAC inhibitory activity. Results indicated an IC50 value of approximately 200 nM against HDAC3, showcasing its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection

A neuroprotective study assessed the impact of this compound on neuronal cell lines subjected to oxidative stress. The compound significantly decreased apoptosis markers and improved cell viability by 40% compared to untreated controls.

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (nM) | Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC3 | 200 | |

| Anticancer Activity | Various Cancer Cells | Varies | |

| Neuroprotection | Neuronal Cells | N/A | |

| Antimicrobial Activity | Bacterial Strains | N/A |

Table 2: Comparison with Other Compounds

| Compound Name | HDAC Inhibition IC50 (nM) | Neuroprotective Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | 200 | Yes | Moderate |

| Mocetinostat | 50 | Yes | No |

| Panobinostat | 25 | Yes | No |

Scientific Research Applications

Chemical Applications

Chiral Ligand in Asymmetric Catalysis

One of the primary applications of Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane is as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to coordinate with transition metals enhances catalytic efficiency and selectivity.

Mechanism of Action

The coordination of this compound with metal ions forms stable complexes that participate in catalytic cycles. These complexes can engage in various chemical transformations, including oxidation and reduction reactions. The molecular targets primarily include transition metal centers, which are integral to the catalytic processes involved.

| Reaction Type | Common Reagents | Expected Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxazoline N-oxides |

| Reduction | Lithium aluminum hydride | Dihydrooxazoline derivatives |

| Substitution | Halides or amines | Functionalized oxazolines |

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to influence enzyme activity, potentially acting as an inhibitor or activator. This characteristic makes it valuable in drug development and biochemical pathway modulation.

Case Study: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibitory effects on a specific enzyme involved in metabolic pathways. The compound's steric properties were found to enhance binding affinity, leading to effective modulation of enzyme activity.

Industrial Applications

Synthesis of Fine Chemicals

In the industrial sector, this compound serves as a building block for the synthesis of fine chemicals and specialty materials. Its unique chemical properties allow for the creation of polymers and materials with tailored mechanical and chemical characteristics.

Comparison with Similar Compounds

Comparison with Similar Bis(oxazoline) Ligands

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

- Substituent : tert-butyl (S-configuration).

- Synthesis: Prepared from (S)-tert-leucinol and imidazole in CH₂Cl₂, yielding 71% as a white solid after Kugelrohr distillation .

- Properties : The tert-butyl group provides strong electron-donating and steric effects, favoring rigid coordination geometries.

- Applications : Used in nickel-catalyzed asymmetric fluorination and cyclopropanation reactions .

Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methane

- Substituent : Isopropyl (S-configuration).

- Synthesis : Analogous procedures yield 91% as a colorless solid, indicating higher synthetic efficiency compared to benzyl derivatives .

- Applications : Effective in copper-catalyzed asymmetric fluorination due to moderate steric bulk .

Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane

- Substituent : Diphenyl (4R,5S-configuration).

- Properties : Higher molecular weight (458.55 g/mol) and enhanced π-stacking capability due to aromatic substituents .

- Applications : Employed in palladium-catalyzed cross-couplings and as a ligand for chiral spirobi[indene] complexes .

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Linker : Cyclopropane instead of methane.

- Synthesis : Derived from bis((S)-tert-butyl-oxazoline)methane via n-BuLi-mediated cyclization with 1,2-dibromoethane .

- Applications : The rigid cyclopropane linker improves enantioselectivity in cyclopropanation reactions .

Comparative Data Table

*Molecular weight estimated based on analogous formula.

Key Research Findings

Steric and Electronic Effects :

- Benzyl substituents (target compound) balance steric bulk and π-interactions, ideal for nickel catalysis .

- tert-Butyl analogs exhibit superior enantioselectivity in fluorination due to stronger electron donation .

- Isopropyl derivatives offer intermediate steric bulk, suitable for less hindered substrates .

Linker Flexibility :

- Methane-linked ligands (e.g., target compound) provide flexibility, whereas cyclopropane-linked analogs enforce rigid coordination, enhancing stereocontrol .

Synthetic Efficiency :

- tert-Butyl and isopropyl derivatives achieve higher yields (71–91%) compared to benzyl analogs, likely due to fewer side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.